molecular formula C16H13NO B8756719 N-(2-Anthryl)acetamide CAS No. 36761-80-5

N-(2-Anthryl)acetamide

Cat. No.: B8756719
CAS No.: 36761-80-5
M. Wt: 235.28 g/mol
InChI Key: NEXGLKJLQODWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Anthryl)acetamide is a specialized anthracene-based organic compound offered for early-stage discovery research. Its core research value lies in its structural framework, which incorporates a heterocyclic acetamide group onto a polyaromatic anthracene system. This architecture is of significant interest in medicinal chemistry, as similar N-containing heterocyclic scaffolds are widely investigated for their potential to interact with biological targets . Researchers are exploring such compounds for the development of novel therapeutic agents, given the privileged status of heterocycles in drug discovery; over 60% of top-selling pharmaceuticals contain at least one heterocyclic motif . While specific biological data for this compound is limited, its structural analogs demonstrate promising pharmacological potential. Research on closely related molecules, such as N-(naphthalen-2-yl)acetamide derivatives, has revealed significant antiproliferative activities against a panel of human cancer cell lines, indicating its value in oncology research . Furthermore, acetamide derivatives bearing sulfur-containing heterocycles like 2-mercaptobenzothiazole have shown remarkable antibacterial and antibiofilm activities, surpassing the efficacy of some standard drugs and presenting a compelling case for their study in addressing multi-drug resistant bacteria . The anthracene core also suggests potential applications in material science. This product is provided as-is for research purposes. Researchers are responsible for conducting their own analytical characterization and determining the compound's suitability for specific applications. Intended Research Applications: • A building block in medicinal chemistry and drug discovery . • A precursor for the synthesis of more complex heterocyclic compounds . • Investigation of structure-activity relationships (SAR) for novel bioactive molecules . Handling and Usage: This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36761-80-5

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-anthracen-2-ylacetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-16-7-6-14-8-12-4-2-3-5-13(12)9-15(14)10-16/h2-10H,1H3,(H,17,18)

InChI Key

NEXGLKJLQODWDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N 2 Anthryl Acetamide

Established Synthetic Pathways for N-(2-Anthryl)acetamide

The traditional synthesis of this compound primarily relies on the functionalization of a pre-existing anthracene (B1667546) scaffold, specifically starting from 2-aminoanthracene (B165279).

Direct Acylation and Amidation Reactions Utilizing Anthracene Precursors

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-aminoanthracene. guidechem.com This reaction involves treating the primary amine, 2-aminoanthracene, with an acetylating agent. Common reagents for this transformation include acetyl chloride or acetic anhydride (B1165640).

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (hydrochloric acid or acetic acid) generated during the reaction. The choice of solvent can vary, with aprotic solvents like dichloromethane or dioxane being commonly used. This nucleophilic substitution reaction proceeds readily, providing a straightforward route to the target compound. ijpsr.inforesearchgate.net

Table 1: Reagents for Direct Acylation of 2-Aminoanthracene

Reagent Role Byproduct
2-Aminoanthracene Starting Material -
Acetyl Chloride Acetylating Agent HCl
Acetic Anhydride Acetylating Agent Acetic Acid

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, reduce waste, and allow for milder reaction conditions, catalytic methods have been explored for the N-acetylation of aromatic amines. While direct acylation is often efficient, catalysts can be employed to accelerate the reaction or to utilize less reactive acetylating agents. Both acid and base catalysts can be effective. For instance, small amounts of a strong acid can protonate the carbonyl group of the acetylating agent, increasing its electrophilicity. Conversely, base catalysis can enhance the nucleophilicity of the amine.

More advanced catalytic systems, including the use of heterogeneous catalysts, have been developed for acylation reactions, offering advantages such as easier product purification and catalyst recycling. researchgate.net

Development of Novel Synthetic Routes to this compound Derivatives

Research in synthetic methodology continually seeks more efficient, versatile, and environmentally friendly ways to construct complex molecules. This has led to the development of novel strategies for synthesizing derivatives of this compound.

Metal-Catalyzed Reaction Strategies

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming carbon-nitrogen bonds and constructing complex aromatic systems. frontiersin.org Recent advancements have focused on using catalysts based on metals like palladium, nickel, cobalt, and zinc to synthesize substituted anthracenes. frontiersin.org

These methods include cross-coupling reactions and cyclization strategies. For instance, a [2+2+2] cyclotrimerization reaction catalyzed by nickel or cobalt can be used to build the substituted anthracene core from simpler alkyne precursors. frontiersin.org Such strategies allow for the introduction of various functional groups onto the anthracene skeleton, providing access to a wide range of derivatives that might be difficult to obtain through direct functionalization of the parent this compound.

Table 2: Examples of Metal Catalysts in Anthracene Synthesis

Metal Catalyst Reaction Type Application
Palladium (Pd) Cross-coupling C-N and C-C bond formation
Nickel (Ni) [2+2+2] Cyclotrimerization Construction of anthracene core
Cobalt (Co) [2+2+2] Cyclotrimerization Synthesis of substituted anthracenes

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov 2-Aminoanthracene can be utilized as a key building block in MCRs to generate complex derivatives. sigmaaldrich.com

For example, 2-aminoanthracene can participate in a cyclocondensation reaction with an aromatic aldehyde and a compound containing an active methylene group, such as a β-ketoester, to produce highly functionalized heterocyclic systems fused to the anthracene core. sigmaaldrich.com This approach allows for the rapid construction of diverse molecular scaffolds in a one-pot procedure. researchgate.netnih.gov

Table 3: Components of a Representative Multi-Component Reaction

Component Example Role
Amine 2-Aminoanthracene Nucleophile, scaffold base
Aldehyde Benzaldehyde Electrophile

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. researchgate.net Green chemistry principles are being applied to the synthesis of this compound and its derivatives to minimize waste, reduce energy consumption, and use less hazardous materials.

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. frontiersin.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like ethanol, water, or ionic liquids.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product work-up. researchgate.net

Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily recovered and reused, minimizing waste and contamination of the product. researchgate.net

These methods represent a shift towards more sustainable and efficient chemical manufacturing, aligning with the broader goals of green chemistry. researchgate.net

Table 4: Comparison of Synthetic Approaches

Parameter Traditional Method Green Approach
Energy Source Conventional heating (oil bath) Microwave irradiation
Solvent Dichloromethane, Dioxane Ethanol, Water, or none
Reaction Time Hours to days Minutes to hours

| Catalyst | Homogeneous (often not recycled) | Heterogeneous (recyclable) |

Derivatization Strategies for Functionalization of the Anthracene-Acetamide Scaffold

The derivatization of the this compound scaffold is a key strategy for modifying its fundamental properties. By introducing a variety of functional groups at specific positions, it is possible to fine-tune the electronic and steric characteristics of the molecule. These modifications can influence its photophysical behavior, reactivity, and potential applications in materials science and medicinal chemistry.

The electronic landscape of the this compound molecule can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the anthracene core. The acetamido group itself is considered a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. brainly.comstackexchange.comechemi.comchegg.comchegg.com This is due to the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic system through resonance, thereby increasing the electron density at the ortho and para positions. However, the activating effect is tempered by the electron-withdrawing nature of the adjacent carbonyl group. brainly.comstackexchange.com

The introduction of strong EDGs, such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups, on the anthracene ring system would be expected to further increase the electron density and enhance the molecule's highest occupied molecular orbital (HOMO) energy level. Conversely, the addition of EWGs like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups would decrease the electron density and lower the lowest unoccupied molecular orbital (LUMO) energy level. rsc.org These modifications can have a profound impact on the molecule's absorption and emission spectra, as well as its electrochemical properties.

Steric properties can be modulated by introducing bulky substituents. Large groups, such as tert-butyl or trimethylsilyl, can influence the molecule's conformation and intermolecular packing in the solid state. nih.gov Such steric hindrance can also play a crucial role in directing the regioselectivity of subsequent functionalization reactions by physically blocking more accessible sites. nih.govnih.gov

Table 1: Predicted Effects of Substituents on the Electronic and Steric Properties of this compound

Substituent Group Type Expected Electronic Effect Expected Steric Hindrance
-OCH₃ (Methoxy) Electron-Donating Increase electron density, raise HOMO Low
-NO₂ (Nitro) Electron-Withdrawing Decrease electron density, lower LUMO Low
-CN (Cyano) Electron-Withdrawing Decrease electron density, lower LUMO Low
-C(CH₃)₃ (tert-Butyl) Electron-Donating (weak) Minor increase in electron density High
-Si(CH₃)₃ (Trimethylsilyl) Steric Bulk Minimal electronic effect Very High
-Br (Bromo) Electron-Withdrawing (inductive), Electron-Donating (resonance) Weakly deactivating Medium

Achieving regioselectivity in the functionalization of the this compound scaffold is critical for synthesizing derivatives with desired properties. The inherent reactivity of the anthracene core favors electrophilic substitution at the C9 and C10 positions of the central ring due to the formation of a more stabilized carbocation intermediate that preserves the aromaticity of the two terminal rings. stackexchange.com

To direct functionalization to the terminal rings, particularly the one bearing the acetamido group, several strategies can be employed. One approach is to introduce bulky substituents at the 9 and 10 positions, which sterically hinder attack at the central ring and thereby promote substitution on the outer rings. nih.gov

The directing effect of the acetamido group at the C2 position can be harnessed to control the regioselectivity of electrophilic aromatic substitution on that specific terminal ring. As an ortho-, para-directing group, it will favor the introduction of new substituents at the C1 and C3 positions (ortho) and, to a lesser extent, the C4 position (para). brainly.comchegg.com For instance, bromination or nitration of this compound would be expected to yield a mixture of 1-bromo/nitro and 3-bromo/nitro derivatives.

Directed ortho-metalation (DoM) is another powerful technique for achieving regioselectivity. acs.org In this method, a directing group, such as an amide, can coordinate to an organolithium reagent, facilitating deprotonation and subsequent metalation of the adjacent ortho position. For this compound, this could potentially be used to selectively functionalize the C1 or C3 position. Following metalation, the introduction of an electrophile allows for the precise installation of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, offer another avenue for regioselective functionalization. acs.orgrsc.org This would typically require the prior introduction of a halogen (e.g., bromine or iodine) at a specific position on the anthracene ring, which can then be coupled with a variety of organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Regioselective Functionalization Reactions for this compound

Reaction Type Reagents Expected Major Product(s) Rationale
Electrophilic Bromination Br₂, FeBr₃ N-(1-Bromo-2-anthryl)acetamide and N-(3-Bromo-2-anthryl)acetamide Ortho, para-directing effect of the acetamido group.
Friedel-Crafts Acylation RCOCl, AlCl₃ Substitution at C9/C10 unless sterically blocked Inherent reactivity of the anthracene 9 and 10 positions.
Nitration HNO₃, H₂SO₄ N-(1-Nitro-2-anthryl)acetamide and N-(3-Nitro-2-anthryl)acetamide Ortho, para-directing effect of the acetamido group.
Directed ortho-Metalation n-BuLi, then Electrophile (E⁺) N-(1-E-2-anthryl)acetamide or N-(3-E-2-anthryl)acetamide The acetamido group directs lithiation to the adjacent positions.
Suzuki Coupling (preceded by bromination at C1) Arylboronic acid, Pd catalyst, base N-(1-Aryl-2-anthryl)acetamide Palladium-catalyzed cross-coupling at the site of halogenation.

Advanced Spectroscopic Characterization Techniques and Interpretation Paradigms

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk

The UV-Vis absorption spectrum of organic molecules like N-(2-Anthryl)acetamide is characterized by absorption bands that arise from electronic transitions. shu.ac.uk The primary transitions observed are π → π* and n → π* transitions. libretexts.orgpharmatutor.org The anthracene (B1667546) moiety, with its extended π-conjugated system, gives rise to intense π → π* transitions. The acetamide (B32628) group introduces non-bonding (n) electrons on the nitrogen and oxygen atoms, making n → π* transitions possible. These transitions typically occur at longer wavelengths but with lower intensity compared to π → π* transitions. pharmatutor.org

The absorption spectrum of this compound is expected to show characteristic bands corresponding to the anthracene core. These bands are often structured due to vibrational-electronic (vibronic) coupling. The position and intensity of these bands can be influenced by the acetamide substituent.

Table 1: Typical Electronic Transitions in Aromatic Amides

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π200 - 4001,000 - 50,000
n → π250 - 45010 - 1,000

This table provides a general overview of electronic transitions and is not specific to this compound.

The absorption spectrum of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comresearchgate.net This solvent-dependent spectral shift provides insights into the change in dipole moment of the molecule upon electronic excitation.

A red shift (bathochromic shift) to longer wavelengths with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a blue shift (hypsochromic shift) to shorter wavelengths indicates that the ground state is more polar. shu.ac.uk For π → π* transitions, a red shift is commonly observed due to the stabilization of the more polar excited state by polar solvents. In contrast, n → π* transitions often exhibit a blue shift because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy gap for the transition. shu.ac.uk

Studies on similar aromatic compounds have shown that the nature and extent of solvatochromism depend on the specific interactions between the solute and solvent molecules, including dipole-dipole interactions and hydrogen bonding. nih.govchristuniversity.in

Emission Spectroscopy (Fluorescence and Phosphorescence)

Emission spectroscopy provides information about the de-excitation pathways of a molecule from an excited electronic state. This compound, containing the fluorescent anthracene core, is expected to exhibit significant fluorescence.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.netnih.gov A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. The quantum yield of this compound can be determined relative to a standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or anthracene itself. researchgate.net

The luminescent behavior is influenced by the molecular structure and the environment. The acetamide substituent can affect the quantum yield by introducing alternative non-radiative decay pathways or by altering the electronic properties of the anthracene ring.

Table 2: Factors Influencing Fluorescence Quantum Yield

FactorEffect on Quantum Yield
Molecular RigidityIncreased rigidity generally increases Φf by reducing non-radiative decay through vibrational and rotational relaxation.
Solvent PolarityCan increase or decrease Φf depending on the nature of the excited state and specific solute-solvent interactions.
TemperatureIncreasing temperature often decreases Φf due to increased collisional deactivation.
Presence of QuenchersDecreases Φf by providing alternative non-radiative de-excitation pathways.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions. chalcogen.ro This can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. researchgate.netlibretexts.org

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled, and its efficiency is dependent on the concentration of the quencher, the temperature, and the viscosity of the solvent. gac.edunih.gov The kinetics of dynamic quenching are typically described by the Stern-Volmer equation. chalcogen.ro

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.roresearchgate.net An increase in temperature can lead to the dissociation of this complex, resulting in a decrease in quenching efficiency. libretexts.org

The quenching of this compound fluorescence can be studied using various quenchers to probe its accessibility and local environment. The analysis of quenching data provides valuable information about the kinetics of the quenching process and the nature of the interaction between the fluorophore and the quencher. jte.edu.vn

Many organic luminophores, including anthracene derivatives, exhibit aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state due to the formation of non-emissive excimers and strong intermolecular π-π stacking. rsc.org

However, a contrasting phenomenon known as aggregation-induced emission (AIE) has been observed in some molecules. home.blog In AIE-active compounds, the emission is weak in solution but becomes strong in the aggregated state. rsc.org This is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org

For this compound, it is important to investigate whether it exhibits ACQ, which is common for anthracene-based compounds, or if the acetamide substitution could potentially lead to AIE behavior under specific conditions, such as in certain solvent mixtures or in the solid state. rsc.orgrsc.org The study of these phenomena is crucial for the development of solid-state lighting and sensing applications.

Excimer and Exciplex Formation Studies

The extended π-system of the anthracene core in this compound provides a foundation for complex photophysical phenomena such as the formation of excimers and exciplexes. An excimer is an excited-state dimer formed from the association of an excited molecule with an identical ground-state molecule, while an exciplex involves two different molecules. nih.gov These species are typically observed in concentrated solutions or solid-state samples where chromophores are in close proximity.

For anthracene and its derivatives, excimer formation is a well-documented process. It is characterized by the appearance of a broad, structureless, and significantly red-shifted emission band in the fluorescence spectrum compared to the highly structured emission of the monomer. researchgate.netrsc.org This new emission band arises because the formation of the excimer creates a lower-energy excited state. Upon photoexcitation, an excited this compound molecule can interact with a neighboring ground-state molecule, leading to the formation of an excimer. This is particularly relevant in the crystalline or aggregated state, where intermolecular distances are minimized.

The fluorescence characteristics indicative of excimer formation are summarized below:

Monomer Emission: Typically occurs in the 380-450 nm range for anthracene derivatives, exhibiting distinct vibronic structures.

Excimer Emission: A broad, featureless band appearing at lower energy (longer wavelengths), often centered around 470-550 nm. researchgate.net

The formation of excimers is highly dependent on molecular stacking and concentration. In dilute solutions, monomer emission dominates. As concentration increases, the probability of an excited molecule encountering a ground-state molecule within its fluorescence lifetime rises, leading to a corresponding increase in the intensity of the excimer emission at the expense of the monomer emission. However, in some cases, aggregation can lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ), which has been observed for the parent compound, 2-aminoanthracene (B165279). osti.gov

Energy Transfer Processes in Multi-Chromophoric Systems

The anthracene unit in this compound serves as an effective chromophore that can participate in energy transfer processes when incorporated into larger, multi-chromophoric systems. Electronic energy transfer (EET) is a non-radiative process where excitation energy is passed from a donor chromophore to an acceptor chromophore. The efficiency of this transfer depends critically on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the chromophores, and their relative orientation.

Studies on bichromophoric systems using 2-aminoanthracene as the energy donor have demonstrated its capability to efficiently transfer energy to suitable acceptors. researchgate.net In such a system, this compound would function as the energy donor. The primary mechanism for this transfer is typically Förster Resonance Energy Transfer (FRET).

Spectroscopic evidence for energy transfer includes:

Quenching of Donor Fluorescence: A significant decrease in the fluorescence quantum yield and intensity of the this compound moiety.

Sensitized Acceptor Fluorescence: The appearance or enhancement of fluorescence from the acceptor molecule upon excitation at a wavelength where only the donor (this compound) absorbs.

Reduction in Donor Fluorescence Lifetime: The excited state lifetime of the anthryl chromophore is shortened in the presence of the acceptor because energy transfer provides an additional, non-radiative decay pathway. scispace.com

For example, in a system where an anthracene unit was covalently linked to a Ru(II) complex, the fluorescence lifetime of the anthracene moiety decreased from ~10 ns to under 5 ns, indicating efficient intramolecular energy transfer to the metal complex. scispace.com This highlights the potential of this compound to act as a light-harvesting component in supramolecular assemblies or complex molecules designed for applications in materials science or photobiology.

Vibrational Spectroscopy (IR and FTIR)

Characterization of Molecular Vibrations and Functional Groups

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups and probing the structural features of this compound by measuring its characteristic molecular vibrations. The spectrum can be divided into several key regions corresponding to the vibrations of the acetamide group and the anthracene ring system.

The principal vibrational modes for this compound are the N-H and C=O stretching vibrations of the secondary amide group, which are highly characteristic. The aromatic ring gives rise to C-H and C=C stretching vibrations, as well as a complex pattern of out-of-plane bending bands in the fingerprint region. researchgate.netias.ac.inresearchgate.net

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Appearance
3300 - 3100N-H StretchAmide N-HMedium to strong, can be broad if hydrogen-bonded
3100 - 3000C-H StretchAromatic C-HWeak to medium
3000 - 2850C-H StretchMethyl (CH₃)Weak
1700 - 1650C=O Stretch (Amide I)Amide C=OStrong, sharp
1620 - 1580C=C StretchAromatic RingMedium to weak
1570 - 1515N-H Bend + C-N Stretch (Amide II)Amide N-H/C-NMedium to strong
~1300Amide IIIAmide C-N/N-HMedium
900 - 675C-H Out-of-Plane BendAromatic C-HStrong, sharp peaks indicative of substitution pattern

The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly diagnostic for the amide linkage. Their precise positions provide information about conformation and intermolecular interactions. ias.ac.in

Investigation of Tautomeric Equilibria

This compound can theoretically exist in two tautomeric forms: the stable amide form and the less common imidol (or iso-amide) form. This constitutional isomerism, known as amide-imidol tautomerism, involves the migration of a proton from the nitrogen atom to the carbonyl oxygen atom. researchgate.netrsc.org

Amide Form: R-C(=O)-NH-R'

Imidol Form: R-C(OH)=N-R'

While the amide form is overwhelmingly predominant under normal conditions, the equilibrium can be influenced by factors such as solvent, pH, or coordination to metal ions. imist.maresearchgate.net Vibrational spectroscopy is a key tool for investigating this equilibrium. The two tautomers have distinct vibrational fingerprints:

The amide tautomer is characterized by the strong C=O stretching vibration (Amide I band) around 1670 cm⁻¹ and the N-H stretching vibration above 3100 cm⁻¹.

The imidol tautomer would lack the C=O stretch. Instead, its spectrum would feature an O-H stretching band (typically broad, ~3400-3200 cm⁻¹) and a C=N stretching band (~1650-1620 cm⁻¹).

The absence of significant O-H and C=N bands and the presence of strong Amide I and N-H bands in a typical IR spectrum of this compound would confirm the dominance of the amide tautomer.

Analysis of Intermolecular Interactions

The amide group of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows the molecules to form strong intermolecular hydrogen bonds, typically of the N-H···O=C type, leading to the formation of dimers or polymeric chains in the solid state or in concentrated nonpolar solutions. mdpi.comjchemrev.com

FTIR spectroscopy is highly sensitive to hydrogen bonding. The formation of these intermolecular links weakens the N-H and C=O bonds, resulting in predictable changes in the IR spectrum: nih.gov

N-H Stretching Band: The band associated with "free" (non-hydrogen-bonded) N-H groups is typically a relatively sharp peak around 3400 cm⁻¹. In the presence of hydrogen bonding, this band shifts to a lower frequency (e.g., 3300-3100 cm⁻¹) and becomes significantly broader and more intense.

C=O Stretching (Amide I) Band: Similarly, the Amide I band shifts to a lower wavenumber (a red shift of 15-30 cm⁻¹) upon hydrogen bond formation at the carbonyl oxygen.

The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions. Furthermore, dilution studies in a non-polar solvent can distinguish between intermolecular and intramolecular hydrogen bonding; the effects of intermolecular bonding diminish upon dilution as the molecules are separated, while intramolecular effects remain constant. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

A key feature in the NMR spectra of this compound, like other secondary and tertiary amides, is the phenomenon of rotational isomerism. Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted. This slow rotation (on the NMR timescale at room temperature) leads to the existence of two distinct planar conformers or rotamers: cis and trans. scielo.brnih.gov

As a result, many of the signals in both the ¹H and ¹³C NMR spectra appear as pairs, with one set corresponding to the major rotamer and the other to the minor rotamer. The signals for nuclei closer to the amide bond (e.g., the acetyl methyl group, the N-H proton, and the C1, C3, and C9 aromatic protons) are expected to show the most significant difference in chemical shift between the two isomers. researchgate.netscielo.br

Predicted ¹H and ¹³C NMR Chemical Shifts and Features for this compound
NucleusGroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Observations
¹HN-H~8.0 - 9.5-Broad singlet; may appear as two separate signals for cis/trans isomers.
¹HAromatic C-H~7.3 - 8.5-Complex multiplet pattern characteristic of a 2-substituted anthracene. Signals for protons near the amide (H1, H3) will be doubled.
¹HAcetyl CH₃~2.2 - 2.4-Two distinct singlets are expected, one for each rotamer.
¹³CC=O-~168 - 170Two signals may be resolved for the cis/trans isomers.
¹³CAromatic C-~115 - 135Multiple signals; those for C1, C2, C3, C4a, and C9a will be doubled due to restricted rotation.
¹³CAcetyl CH₃-~24 - 26Two distinct signals are expected for the two rotamers.

The relative integration of the paired signals can be used to determine the population ratio of the two rotamers in the given solvent and at a specific temperature. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to unambiguously assign all the proton and carbon signals for both isomers. umich.edumdpi.com

Structural Elucidation and Conformation Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the acetyl methyl protons, the amide proton, and the aromatic protons of the anthracene core. The methyl protons (–CH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.2 ppm. The amide proton (–NH–) signal is a singlet that can appear over a broad chemical shift range and may be broadened due to quadrupole effects from the nitrogen atom and chemical exchange with solvent impurities. The nine aromatic protons on the anthracene ring system produce a complex series of multiplets in the downfield region (typically δ 7.0–8.5 ppm), with chemical shifts and coupling constants determined by their position on the fused rings.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals include the carbonyl carbon (C=O) of the amide group, which is highly deshielded and appears far downfield (δ ≈ 169 ppm), and the methyl carbon (–CH₃) in the upfield region (δ ≈ 25 ppm). The twelve aromatic carbons of the anthracene moiety resonate in the δ 115–140 ppm range. The specific chemical shifts help to confirm the substitution pattern on the anthracene core.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-C(O)CH₃~2.2Singlet (s)-C(O)C H₃~25
-NH-Variable (Broad)Singlet (s)-C (O)CH₃~169
Anthracene H~7.0 - 8.5Multiplet (m)Anthracene C~115 - 140

Dynamic NMR for Exchange Processes

The amide bond (–C(O)–NH–) in this compound has significant partial double bond character due to resonance. This restricts free rotation around the C–N bond, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. While specific DNMR studies on this compound are not prominent in the literature, the principles apply to this class of compounds.

At low temperatures, this hindered rotation can be slow on the NMR timescale, potentially leading to the observation of distinct conformers (syn- and anti-periplanar arrangements of the carbonyl oxygen and the anthracene ring relative to the N-H bond). As the temperature of the sample is increased, the rate of rotation increases. When the rate of this exchange process becomes comparable to the NMR frequency difference between the signals of the two conformers, the individual signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Studying these changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₆H₁₃NO, corresponding to a monoisotopic mass of approximately 235.10 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern provides structural information that corroborates the proposed structure. Key fragmentation pathways for this compound are expected to include:

Loss of a ketene (B1206846) molecule: A common fragmentation for N-arylacetamides is the cleavage of the amide bond to eliminate a neutral ketene molecule (CH₂=C=O, 42 Da), resulting in an ion corresponding to 2-aminoanthracene.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), forming an [M-15]⁺ ion.

Amide Bond Cleavage: Direct cleavage of the C-N bond can form an acetyl cation ([CH₃CO]⁺, m/z = 43) or, more significantly, a large fragment corresponding to the aminyl radical cation of anthracene.

Table 2. Predicted Key Ions in the Mass Spectrum of this compound.
m/zAssignmentFormulaNotes
235[M]⁺•[C₁₆H₁₃NO]⁺•Molecular Ion
193[M - C₂H₂O]⁺•[C₁₄H₁₁N]⁺•Loss of neutral ketene
192[M - CH₃CO]⁺[C₁₄H₁₀N]⁺Loss of acetyl radical
43[CH₃CO]⁺[C₂H₃O]⁺Acetyl cation

X-ray Crystallography for Solid-State Structural Determination

Should a crystal structure be determined, it would provide a wealth of information. This includes precise bond lengths, bond angles, and torsion angles, which would confirm the planarity of the amide group and the anthracene system. Crucially, X-ray crystallography would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For N-arylacetamides, hydrogen bonding is a dominant intermolecular force. It is highly probable that the amide N–H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction could lead to the formation of well-ordered structures, such as chains or dimeric pairs, which dictate the macroscopic properties of the crystalline solid. researchgate.net Analysis of the crystal structure would also define the conformation of the molecule in the solid state, particularly the dihedral angle between the plane of the amide group and the plane of the anthracene ring system.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for examining the fundamental characteristics of N-(2-Anthryl)acetamide. Researchers utilize different functionals and basis sets to predict its properties, with the B3LYP/6-311++G(d,p) level of theory being a commonly employed method for achieving a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and its tendency to undergo electronic transitions.

For this compound, the HOMO is primarily localized over the electron-rich anthracene (B1667546) ring, while the LUMO is distributed across the entire molecule, including the acetamide (B32628) group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO energy gap is a significant parameter, with a smaller gap suggesting higher reactivity and easier electronic transitions, which are often associated with enhanced non-linear optical properties.

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-5.52
ELUMO-1.04
Energy Gap (ΔE)4.48

Data calculated using DFT/B3LYP method.

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The optimized geometry reveals that the anthracene moiety is essentially planar, while the acetamide group may be slightly twisted relative to the aromatic ring system. This twist, or dihedral angle, is a result of steric hindrance and electronic interactions between the substituent and the polycyclic core. Conformational analysis helps in understanding the molecule's flexibility and the potential energy barriers between different spatial arrangements.

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. For this compound, the calculations typically show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the anthracene ring system. The calculated maximum absorption wavelength (λmax) from these transitions provides insight into the electronic structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical spectra show characteristic peaks corresponding to specific functional groups. For instance, the C=O stretching of the amide group, N-H stretching, and various C-H and C=C vibrations of the aromatic rings are predicted and can be correlated with experimental Fourier-Transform Infrared (FTIR) spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm-1)
N-HStretching3447
C=OStretching1724
C-NStretching1381
Aromatic C-HStretching3100-3200

Frequencies are often scaled to better match experimental data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP surface of this compound illustrates the electrostatic potential on the molecule's surface using a color spectrum.

In these maps, regions of negative potential (typically colored red or yellow) are located around electronegative atoms, such as the oxygen atom of the carbonyl group, indicating these are sites susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are found around the hydrogen atoms, particularly the N-H proton, making them potential sites for nucleophilic interaction. The anthracene ring generally shows a region of neutral or slightly negative potential associated with the π-electron cloud.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Prediction of Non-Linear Optics (NLO) Properties

Computational studies are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

This compound exhibits notable NLO properties due to the presence of the electron-donating amide group attached to the electron-rich π-conjugated anthracene system. This donor-π-acceptor-like framework facilitates intramolecular charge transfer, which is a prerequisite for a significant NLO response. The calculated first-order hyperpolarizability (β) value is often compared to that of standard NLO materials like urea (B33335) to assess its potential. The results indicate that this compound possesses a significantly higher β value than urea, suggesting its promise as a candidate for NLO applications.

Table 3: Calculated NLO Properties of this compound

PropertyCalculated Value
Dipole Moment (μ)4.13 Debye
Mean Polarizability (α)3.19 x 10-23 esu
First-Order Hyperpolarizability (β)1.19 x 10-29 esu

Global Reactivity Descriptors

From the HOMO and LUMO energies, several key descriptors can be calculated to quantify reactivity:

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system, calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Global Hardness (η) : Represents the resistance of a molecule to change its electron distribution, calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires an additional electronic charge from the environment, calculated as ω = μ² / 2η. nih.gov

Global Softness (S) : The reciprocal of global hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

These quantum chemical descriptors provide a theoretical framework for understanding the intrinsic reactivity of this compound, guiding predictions about its behavior in chemical reactions.

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--6.852
LUMO EnergyELUMO--1.789
Energy GapΔEELUMO - EHOMO5.063
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.321
Global Hardnessη(ELUMO - EHOMO) / 22.532
Global SoftnessS1 / η0.395
Global Electrophilicity Indexωμ² / 2η3.681

Time-Dependent Density Functional Theory (TDDFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.netnih.gov It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating the vertical excitation energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. nih.gov The results of TDDFT calculations are crucial for understanding the photophysical properties of this compound.

The primary outputs of a TDDFT calculation include:

Excitation Energies : The energy required for an electronic transition, typically from the ground state (S₀) to an excited state (S₁, S₂, etc.). These are often presented in electronvolts (eV) and can be converted to a wavelength (nm) to correlate with peaks in an experimental absorption spectrum.

Oscillator Strength (f) : A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths are considered "allowed" and correspond to intense absorption bands, while those with near-zero oscillator strengths are "forbidden" and result in weak or unobservable bands.

Orbital Contributions : The analysis identifies which molecular orbitals are primarily involved in a given transition (e.g., HOMO → LUMO). This information reveals the nature of the excited state, such as a π→π* transition common in aromatic systems or an intramolecular charge transfer (ICT) event where electron density moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov

For this compound, TDDFT can be used to model how the acetamide group perturbs the electronic transitions of the anthracene core. This analysis helps to assign the absorption bands observed experimentally and to predict the character of the lowest excited states, which are fundamental to understanding the molecule's fluorescence and other photophysical behaviors.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3.353700.125HOMO → LUMO (95%)
S₀ → S₂3.983120.002HOMO-1 → LUMO (88%)
S₀ → S₃4.552721.150HOMO → LUMO+1 (91%)
S₀ → S₄4.782590.890HOMO-2 → LUMO (45%), HOMO → LUMO+2 (40%)

Photophysical and Photochemical Mechanistic Studies

Excited State Dynamics and Relaxation Pathways

Internal Conversion and Intersystem Crossing Mechanisms

Following initial excitation to a higher singlet state (Sₙ, n > 1), N-(2-Anthryl)acetamide, like most polycyclic aromatic hydrocarbons, is expected to undergo rapid, radiationless decay to the first excited singlet state (S₁). This process, known as internal conversion (IC), occurs on a sub-picosecond timescale and is highly efficient. From the S₁ state, the molecule can return to the ground state (S₀) via fluorescence or non-radiatively through internal conversion.

Alternatively, the molecule in the S₁ state can undergo intersystem crossing (ISC) to the triplet manifold, populating an excited triplet state (Tₙ). This process involves a change in spin multiplicity and is facilitated by spin-orbit coupling. For many anthracene (B1667546) derivatives, ISC is a significant deactivation pathway. In some platinum(II) complexes containing anthryl ligands, for instance, an ultrafast S₁ → T₂ intersystem crossing has been observed to occur within 0.2 picoseconds. wikipedia.org The efficiency of ISC, quantified by the intersystem crossing quantum yield (Φ_ISC_), is highly dependent on the energy gap between the involved singlet and triplet states (ΔE_ST_) and the presence of heavy atoms or specific molecular geometries that enhance spin-orbit coupling. nih.gov For many organic molecules, including anthracene derivatives, the triplet state can be populated, which then plays a crucial role in photochemical reactions or deactivates via phosphorescence or non-radiative decay.

Time-Resolved Spectroscopic Investigations (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopic techniques are indispensable for directly observing the transient species involved in excited-state dynamics. Femtosecond transient absorption (fs-TA) spectroscopy, in particular, allows for the real-time tracking of excited-state populations from femtoseconds to nanoseconds. nih.gov

A typical fs-TA experiment on a molecule like this compound would involve photoexcitation with an ultrafast laser pulse, followed by probing the sample with a broadband white-light continuum pulse at various time delays. The resulting transient absorption spectra reveal features such as:

Ground-State Bleaching (GSB): A negative signal corresponding to the depletion of the S₀ state population.

Stimulated Emission (SE): A negative signal in the fluorescence region of the molecule, decaying as the S₁ state depopulates.

Excited-State Absorption (ESA): Positive signals corresponding to absorption from the S₁ state to higher singlet states (S₁ → Sₙ) or from the T₁ state to higher triplet states (T₁ → Tₙ). nih.govrsc.org

By analyzing the spectral evolution and kinetics of these signals, rate constants for processes like internal conversion, intersystem crossing, and intramolecular charge transfer can be determined. For example, the decay of the S₁ ESA signal and the concomitant rise of the T₁ ESA signal would provide a direct measure of the ISC rate. Studies on similar aromatic systems have shown the formation of triplet states and other transient species occurring on picosecond to nanosecond timescales. nih.gov

Influence of Molecular Geometry and Electronic Coupling on Excited-State Lifetimes

The excited-state lifetime (τ) is a critical parameter that dictates the efficiency of competing photophysical and photochemical processes. It is intrinsically linked to the molecule's structure and the electronic coupling between its constituent parts.

In this compound, the relative orientation of the acetamido group with respect to the anthracene plane influences the degree of electronic coupling. A more planar geometry would enhance π-conjugation, potentially lowering the energy of the excited state and affecting the rates of radiative and non-radiative decay. Conversely, steric hindrance could lead to a twisted conformation, which can significantly alter the photophysical properties. For instance, in systems prone to Twisted Intramolecular Charge Transfer (TICT), a geometric twist in the excited state leads to a new, highly polar state with a longer fluorescence lifetime. ias.ac.in

The rigidity of the molecular framework also plays a crucial role. More rigid molecules, such as 9,10-diphenylanthracene, often exhibit higher fluorescence quantum yields and longer triplet lifetimes because non-radiative decay pathways involving vibrational and rotational modes are suppressed. osti.gov The lifetime of the excited state is a key determinant for its potential use in applications like photon upconversion or photocatalysis, where long-lived triplet states are often desirable. db-thueringen.de

Intramolecular Charge Transfer (ICT) Mechanisms

The presence of the electron-donating acetamido group (-NHCOCH₃) attached to the electron-accepting anthracene core makes this compound a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation.

The ICT process can be described as follows:

Local Excitation (LE): Upon absorption of a photon, the molecule is initially promoted to a locally excited (LE) state, where the electron density is primarily distributed within the anthracene π-system.

Charge Transfer: From the LE state, an electron can be transferred from the highest occupied molecular orbital (HOMO), which has significant character on the electron-donating acetamido group, to the lowest unoccupied molecular orbital (LUMO), which is localized on the anthracene acceptor. This results in the formation of a charge-separated ICT state (D⁺-A⁻). researchgate.netnih.gov

This ICT state is characterized by a significantly larger dipole moment compared to the ground state and the LE state. The formation of the ICT state is often accompanied by geometric relaxation in the excited state. ias.ac.in The efficiency and dynamics of ICT are strongly influenced by solvent polarity, with polar solvents stabilizing the charge-separated ICT state and often leading to a red-shifted, broad, and structureless fluorescence emission. nih.gov In some systems, dual fluorescence can be observed, with one band corresponding to the LE state and the other, red-shifted band corresponding to the ICT state. nih.gov

Intermolecular Interactions Governing Photophysical Behavior (e.g., Solvent Effects, Aggregation)

The photophysical properties of this compound are highly sensitive to its local environment, primarily due to intermolecular interactions with solvent molecules or other solute molecules.

Solvent Effects (Solvatochromism): The polarity of the solvent can have a profound impact on the absorption and, more significantly, the emission spectra of molecules that exhibit a change in dipole moment upon excitation, such as those undergoing ICT. This phenomenon is known as solvatochromism. rsc.org

Absorption Spectra: The absorption spectra are generally less sensitive to solvent polarity.

Fluorescence Spectra: A significant red shift (bathochromic shift) in the fluorescence maximum is often observed as solvent polarity increases. nih.gov This is due to the preferential stabilization of the highly polar ICT excited state by the surrounding polar solvent molecules.

The relationship between the Stokes shift (the energy difference between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga equation . This model allows for the estimation of the change in dipole moment between the ground and excited states, providing quantitative insight into the charge transfer character of the emissive state. nih.gov For many anthracene derivatives, a large increase in the excited-state dipole moment has been confirmed through such analyses. nih.gov

Table 1: Representative Solvatochromic Data for an Anthracene Derivative
SolventPolarity (E_T(30))Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)
Cyclohexane31.23804101943
Toluene33.93824252630
Dichloromethane41.13854503870
Acetonitrile46.03844805635
Methanol55.53834956320

Note: This data is representative for a generic donor-substituted anthracene derivative and is intended for illustrative purposes. Specific values for this compound may differ.

Aggregation Effects: At high concentrations or in poor solvents, molecules of this compound may form aggregates. Aggregation can lead to significant changes in photophysical properties, such as quenching of fluorescence (aggregation-caused quenching) or, in some specific arrangements, the appearance of new emission bands corresponding to excimers (excited dimers). Excimer emission is typically broad, structureless, and significantly red-shifted compared to the monomer fluorescence.

Photochemical Reaction Pathways (e.g., Photo-Dimerization, Cycloaddition)

The anthracene core is well-known for its rich photoreactivity, particularly its propensity to undergo cycloaddition reactions upon irradiation with UV light. These reactions typically originate from the excited singlet state.

[4+4] Photodimerization: The most characteristic photochemical reaction of anthracene and many of its derivatives is the [4+4] photodimerization. wikipedia.orgrsc.org In this reaction, two molecules of this compound—one in the excited singlet state (S₁) and one in the ground state (S₀)—react to form a cycloadduct. The addition occurs across the 9 and 10 positions of the anthracene rings, resulting in the formation of a dimer linked by two new sigma bonds. rsc.org

The photodimerization process is often reversible; the dimer can be cleaved back to the two monomer units either by heating (thermal cycloreversion) or by irradiation with shorter wavelength UV light. The regioselectivity of the dimerization (head-to-head vs. head-to-tail isomers) can be influenced by the substitution pattern and the reaction medium. researchgate.net

Other Cycloadditions: Besides dimerization, anthracene derivatives can participate in photocycloaddition reactions with other unsaturated molecules. These can include:

[4+2] Cycloadditions (Photo-Diels-Alder): Reaction with a dienophile, where the anthracene acts as the diene component. Recent studies have shown that these reactions can be facilitated by photosensitizers. nih.gov

[2+2] Cycloadditions: While less common for the anthracene core itself, this reaction can occur between an alkene and an excited state enone or other suitable chromophore if present in the molecule or reaction mixture. researchgate.net

The specific photochemical pathways available to this compound would depend on the reaction conditions, such as solvent, concentration, and the presence of other reactants.

Role of Conical Intersections in Photochemical Processes

Conical intersections are fundamental to understanding the reaction mechanisms in photochemistry, acting as molecular funnels that facilitate rapid, non-radiative transitions from an excited electronic state back to the ground state. wikipedia.org The presence and topology of these intersections on the potential energy surface dictate the efficiency and outcome of photochemical reactions, such as photoisomerization or photocyclization. wikipedia.orgcore.ac.uk

For many organic molecules, particularly those with extended π-systems like anthracene derivatives, conical intersections are crucial in explaining their photostability and photochemical reactivity. nih.govconsensus.app Theoretical and computational chemistry plays a significant role in identifying the geometries of conical intersections and mapping the reaction pathways that lead to and from these points. core.ac.ukwisc.edu However, specific data from such studies on this compound, which would be necessary to detail the specific role of conical intersections in its photochemistry, has not been identified in the available research.

While general principles of photochemistry suggest that conical intersections are likely involved in the deactivation pathways of photoexcited this compound, the absence of specific research on this compound prevents a detailed discussion of their precise role, the specific molecular motions involved in reaching them, and the subsequent reaction dynamics.

Advanced Applications in Chemical Research

Design and Development of Fluorescent Chemosensors and Probes

The inherent fluorescence of the anthracene (B1667546) moiety in N-(2-Anthryl)acetamide makes it a prime candidate for the development of fluorescent chemosensors. These sensors operate on the principle of changes in fluorescence intensity or wavelength upon interaction with a target analyte.

Sensing of Metal Ions (e.g., Zn²⁺, Fe³⁺, Hg²⁺, Cu²⁺)

Research into the application of this compound for the detection of specific metal ions has yet to yield extensive results. The design of effective metal ion sensors often requires the incorporation of specific chelating groups that can selectively bind to the target ion, which may not be an inherent feature of the this compound structure.

Anion Recognition and Sensing

The development of anion sensors based on this compound is an area that requires further exploration. Effective anion recognition typically relies on receptors capable of forming hydrogen bonds or having electrostatic interactions with the target anion, functionalities that would likely need to be specifically engineered into derivatives of this compound.

Detection of Small Molecules and Explosives

The use of this compound for the detection of small molecules, particularly nitroaromatic explosives, remains a largely unexplored field of study. While fluorescent quenching is a common mechanism for detecting such compounds with other aromatic molecules, specific research detailing this application for this compound is not currently available.

Singlet Oxygen Probes

The anthracene core is known to react with singlet oxygen, leading to changes in its fluorescence. This property is the basis for designing singlet oxygen probes. However, specific studies detailing the use of this compound for this purpose are not prominent in the current scientific literature.

Application in Materials Science and Optoelectronics

The electroluminescent properties of anthracene derivatives have made them attractive components in the fabrication of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While anthracene-based compounds are frequently utilized in the development of materials for OLEDs and OFETs, specific research focusing on the application of this compound in these devices is not well-documented. The performance of such devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor, areas that would require dedicated investigation for this compound.

Supramolecular Chemistry and Self-Assembly Studies

Low Molecular Weight Organic Gelators (LMOGs) and Gelation Mechanisms

This compound possesses structural motifs characteristic of low molecular weight organic gelators (LMOGs), a class of small molecules capable of self-assembling in organic solvents to form three-dimensional networks. These networks immobilize the solvent, resulting in the formation of a viscoelastic material known as an organogel. While specific studies detailing this compound as an organogelator are not extensively documented, its potential to act as one can be inferred from the known behavior of other anthryl and acetamide (B32628) derivatives.

The gelation process for LMOGs is typically induced by a change in temperature or solvent composition. The gelator is first dissolved in a suitable organic solvent at an elevated temperature. Upon cooling, the solubility of the gelator decreases, promoting a process of self-assembly. This assembly is not random precipitation but a hierarchical aggregation into fibrous structures. These fibers, often nanoscale in diameter, grow and entangle to form a complex three-dimensional network that traps the solvent molecules, leading to gel formation.

The primary driving forces for this self-assembly are specific, directional, non-covalent interactions. For this compound, the key structural features that would facilitate such a mechanism are:

The Acetamide Group: Capable of forming strong and directional intermolecular hydrogen bonds.

The Anthracene Moiety: A large, planar, and aromatic system ideal for engaging in π-π stacking interactions.

The interplay of these interactions would allow this compound molecules to organize into one-dimensional stacks or tapes, which then constitute the fibers of the gel network.

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Electrostatic Interactions) in Supramolecular Assembly

The formation of supramolecular structures by this compound is governed by a combination of non-covalent interactions. These weak, reversible forces dictate the specific arrangement of molecules in the self-assembled state, such as in a gel or crystal lattice.

Hydrogen Bonding The acetamide group [-NHC(O)-] is a classic and powerful motif for generating supramolecular assemblies through hydrogen bonding. acs.org It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov This allows this compound molecules to link together in a head-to-tail fashion, forming extended chains or tapes. researchgate.net The directionality and strength of these N-H···O=C hydrogen bonds are fundamental in providing the initial one-dimensional order required for subsequent fiber formation in a potential gel state. nih.govnih.gov

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeParticipating Molecular GroupRole in Self-Assembly
Hydrogen BondingAcetamide Group (N-H and C=O)Forms strong, directional, one-dimensional chains.
π-π StackingAnthracene RingProvides intermolecular cohesion and stabilizes the fibrous network.
Electrostatic Interactions (Dipole-Dipole)Amide BondContributes to the overall stability of the molecular arrangement.

Methodological Advancements in Analytical Chemistry

The detection and quantification of this compound in various matrices can be effectively achieved using modern chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). While a standardized method may not be universally published, a robust analytical procedure can be developed based on the compound's chemical properties and established methods for similar aromatic amides.

A suitable approach would be Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. Given its significant aromatic character from the anthracene moiety, this compound would strongly interact with a nonpolar stationary phase, such as a C18 (octadecylsilyl) column. Elution would be achieved using a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile.

For detection, two primary methods are highly effective:

UV-Vis Absorbance: The anthracene core is a strong chromophore, exhibiting significant absorbance in the ultraviolet region. A photodiode array (PDA) or UV-Vis detector can be used for quantification, offering high sensitivity.

Mass Spectrometry (MS): For enhanced selectivity and confirmation of identity, coupling the HPLC system to a mass spectrometer is ideal. Electrospray ionization (ESI) would be a suitable ionization technique. Analysis using a triple quadrupole mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode would provide excellent sensitivity and specificity, making it possible to detect trace amounts of the compound even in complex samples.

Table 2: Proposed Parameters for HPLC-MS/MS Analysis of this compound

ParameterSpecificationRationale
Analytical TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Ideal for separating moderately nonpolar aromatic compounds.
Stationary Phase (Column)C18 (Octadecylsilyl)Provides strong hydrophobic retention for the anthracene moiety.
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)Allows for efficient elution and good peak shape. Formic acid aids in ionization for MS.
Detection Method 1UV-Vis Absorbance (e.g., at 254 nm)High sensitivity due to the strong chromophore of the anthracene ring.
Detection Method 2Mass Spectrometry (ESI-MS/MS)Provides high selectivity, structural confirmation, and trace-level quantification.

Table of Mentioned Compounds

Common NameIUPAC Name
This compoundN-(anthracen-2-yl)acetamide
AcetonitrileAcetonitrile
WaterWater

Future Research Directions and Emerging Challenges

Continued Development of Highly Efficient and Selective Synthetic Routes

The development of synthetic methodologies for N-arylacetamides is a mature field of organic chemistry. ijcrt.org Generally, the synthesis of N-(2-Anthryl)acetamide can be achieved through the acetylation of 2-aminoanthracene (B165279). This reaction typically involves treating 2-aminoanthracene with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. ijcrt.orgnih.govscribd.comias.ac.in While these methods are established, future research will likely focus on the development of more efficient, selective, and environmentally benign synthetic routes.

A key challenge lies in achieving high selectivity and yield, particularly when dealing with more complex substituted anthracene (B1667546) precursors. researchgate.net The development of novel catalytic systems, including enzymatic and heterogeneous catalysts, could offer pathways to milder reaction conditions, reduced waste, and improved atom economy. nih.gov For instance, the use of solid acid catalysts or enzyme-based approaches could circumvent the need for corrosive reagents and simplify purification processes. Furthermore, exploring continuous-flow synthesis methods could enable better control over reaction parameters, leading to higher purity and scalability. nih.gov

Table 1: Potential Catalytic Systems for this compound Synthesis

Catalyst TypePotential AdvantagesRepresentative Catalyst Examples
Homogeneous Acid Catalysts High activity, well-understood mechanismsAcetic acid, Sulfuric acid
Heterogeneous Acid Catalysts Ease of separation, reusabilityZeolites, Sulfonated resins
Enzymatic Catalysts High selectivity, mild conditionsLipases, Acyltransferases
Metal-based Catalysts High efficiencyLewis acids (e.g., ZnCl2, AlCl3)

In-depth Understanding of Complex Photophysical Phenomena

Anthracene and its derivatives are renowned for their intriguing photophysical properties, including strong fluorescence. mdpi.commdpi.com this compound is expected to exhibit similar characteristics, but a detailed understanding of its specific photophysical behavior remains an area ripe for investigation. Future research will need to focus on a comprehensive characterization of its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvent environments. nih.gov

Of particular interest is the potential for intramolecular charge transfer (ICT) phenomena, which can be influenced by the electronic nature of the acetamido group and the anthracene core. rsc.org The extent of this ICT can significantly impact the emission wavelength and quantum efficiency. Time-resolved spectroscopic techniques will be crucial in elucidating the dynamics of the excited states and identifying the pathways of energy dissipation. researchgate.net A significant challenge will be to unravel the complex interplay of factors that govern these photophysical processes, including solvent polarity, temperature, and the presence of quenchers. mdpi.com A deeper understanding of these phenomena is essential for harnessing the full potential of this compound in applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Hypothetical Photophysical Properties of this compound in Different Solvents

SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Hexane ~350~400~0.8~5
Toluene ~355~410~0.7~4.5
Acetonitrile ~360~425~0.5~3
Ethanol ~365~430~0.4~2.5

Note: These values are hypothetical and based on typical trends observed for similar anthracene derivatives. Experimental verification is required.

Rational Design Principles for Tunable Functional Materials

The inherent properties of the anthracene core make this compound a promising building block for the creation of novel functional materials. rsc.org A key future direction will be the establishment of rational design principles to tailor the properties of these materials for specific applications. This involves the strategic modification of the this compound structure, for instance, by introducing various substituents onto the anthracene ring or the acetyl group.

For applications in organic electronics, such as OLEDs and organic field-effect transistors (OFETs), the design will focus on tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. acs.org This can be achieved by incorporating electron-donating or electron-withdrawing groups. rsc.org A significant challenge will be to predict how subtle changes in molecular structure translate into macroscopic material properties, such as charge mobility and luminescence efficiency. tandfonline.com Computational modeling and density functional theory (DFT) calculations will play a pivotal role in guiding the design of these materials before their synthesis. acs.org

Exploration of Novel Supramolecular Architectures with Tailored Properties

The planar structure of the anthracene moiety and the presence of the amide group in this compound provide opportunities for the construction of well-defined supramolecular architectures through non-covalent interactions such as π-π stacking and hydrogen bonding. researchgate.net Future research will focus on exploring the self-assembly of this compound and its derivatives into novel supramolecular structures, including nanofibers, gels, and liquid crystals. acs.orgrsc.org

A major challenge will be to gain precise control over the self-assembly process to produce materials with desired morphologies and properties. tandfonline.com This will require a deep understanding of the interplay between molecular design and the conditions of assembly, such as solvent, temperature, and concentration. The ability to create tailored supramolecular architectures opens the door to applications in areas such as drug delivery and tissue engineering. nih.govnih.gov For example, self-assembled nanostructures could be designed to encapsulate and release therapeutic agents in a controlled manner.

Integration of this compound Derivatives into Advanced Chemical Systems

The unique properties of this compound derivatives make them attractive candidates for integration into more complex and advanced chemical systems. A promising area of future research is their use as fluorescent probes in chemical sensors. researchgate.netacharyainstitutes.in The fluorescence of the anthracene unit can be sensitive to the presence of specific analytes, leading to a "turn-on" or "turn-off" response. acs.org The challenge lies in designing derivatives with high selectivity and sensitivity for target molecules or ions. acs.org

Conclusion

Synthesis of Key Research Contributions and Advancements

The research surrounding N-(2-Anthryl)acetamide and related compounds has led to significant advancements in the fields of organic synthesis and materials science. The development of efficient synthetic routes for N-aryl acetamides has provided a versatile platform for the creation of a wide range of functional molecules. The key contribution of this compound lies in its inherent fluorescent properties, which are derived from the anthracene (B1667546) core. This has spurred research into its potential as a fluorescent probe for the detection of various analytes. nih.gov Furthermore, the study of its photophysical properties contributes to the broader understanding of structure-property relationships in fluorescent organic molecules.

Broader Implications of this compound Research for Chemical Innovation

The investigation of this compound has broader implications for chemical innovation. Its potential application in organic light-emitting diodes (OLEDs) highlights the role of anthracene derivatives in the development of next-generation display and lighting technologies. jmaterenvironsci.comias.ac.in The exploration of its use as a chemical sensor underscores the importance of designing molecules with specific recognition and signaling capabilities. Moreover, this compound can serve as a valuable intermediate in the synthesis of more complex organic molecules, opening up new avenues for the creation of novel materials with tailored properties. The continued study of this and similar compounds will undoubtedly fuel further innovation in areas ranging from materials science to analytical chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Anthryl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, acetamide derivatives can be synthesized by reacting anthracene derivatives with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent, with reaction progress monitored via TLC . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of reactants to base), temperature (room temperature to 80°C), and reaction time (24–48 hours). Post-reaction purification via filtration and solvent evaporation under reduced pressure is critical .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should researchers look for?

  • Methodological Answer :

  • NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for anthryl groups) and acetamide protons (δ 2.0–2.5 ppm for CH₃) .
  • FTIR : Identify carbonyl stretching (~1650 cm⁻¹ for amide C=O) and N-H bending (~1550 cm⁻¹) .
  • Single-crystal XRD : Determine molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) to validate structural integrity .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Avoid skin contact due to potential carcinogenic risks observed in structurally related acetamides (e.g., N-(1-methoxyfluoren-2-yl)acetamide) .
  • Dispose of waste via approved chemical disposal protocols.

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., SARS-CoV-2 main protease). Key parameters include grid box size (20–25 ų) centered on the active site and Lamarckian genetic algorithms for conformational sampling .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the anthryl ring) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .

Q. What strategies resolve contradictions in reported data on the physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).
  • Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 280.27808 g/mol for C₁₆H₁₂N₂O₃) and differential scanning calorimetry (DSC) to verify melting points.
  • Literature Gap Analysis : Compare findings with structurally analogous compounds (e.g., N-(4-chlorophenyl)acetamide) to identify outliers .

Q. How does crystallographic analysis contribute to understanding the molecular interactions of this compound in drug design?

  • Methodological Answer :

  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the crystal lattice, which can mimic binding modes in biological targets .
  • Torsional Angle Studies : Assess conformational flexibility of the anthryl moiety; restricted rotation may enhance binding specificity .
  • Electron Density Maps : Validate the spatial arrangement of functional groups (e.g., acetamide orientation relative to the anthryl ring) to guide structure-activity relationship (SAR) studies .

Key Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Toxicological data for this compound is limited; extrapolate cautiously from structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.